molecular formula C7H5Cl2I B067394 1,5-Dichloro-2-iodo-3-methylbenzene CAS No. 175277-97-1

1,5-Dichloro-2-iodo-3-methylbenzene

Cat. No.: B067394
CAS No.: 175277-97-1
M. Wt: 286.92 g/mol
InChI Key: MNSJEXGGZOEAPS-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-iodo-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the iodination of 1,5-dichloro-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1,5-Dichloro-2-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-iodo-3-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the compound acts as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-iodo-3-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

    1,5-Dichloro-2-iodo-4-methylbenzene: Similar structure but with the methyl group in a different position.

    1,5-Dichloro-2-iodobenzene: Lacks the methyl group.

Uniqueness

1,5-Dichloro-2-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both chlorine and iodine atoms provides opportunities for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

1,5-Dichloro-2-iodo-3-methylbenzene (C7H5Cl2I) is an organohalogen compound characterized by a benzene ring substituted with two chlorine atoms, one iodine atom, and one methyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

This compound can be synthesized through various methods, primarily involving electrophilic aromatic substitution reactions. The presence of halogen atoms (chlorine and iodine) enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

1. Electrophilic Reactions:
The halogen substituents can act as electrophiles, allowing the compound to interact with nucleophiles in biological systems. This interaction can lead to the formation of adducts with biomolecules such as proteins and nucleic acids.

2. Halogen Bonding:
Halogen bonding plays a significant role in the reactivity of this compound. The chlorine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, influencing the compound's chemical behavior and biological interactions.

3. Substitution Reactions:
The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives that may exhibit different biological activities.

Biological Activity

Research indicates that this compound has several potential biological activities:

Antimicrobial Activity:
Studies have shown that halogenated aromatic compounds possess antimicrobial properties. For instance, derivatives of this compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.

Cytotoxic Effects:
Research on similar halogenated compounds suggests that they may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through interaction with cellular signaling pathways .

Genotoxicity:
Halogenated compounds are known to have genotoxic effects due to their ability to form reactive intermediates that can damage DNA. The potential for this compound to induce genotoxicity warrants further investigation into its safety profile .

Toxicity Profile

The toxicity of this compound is influenced by its halogen content. Halogens are known to exhibit various toxicological effects:

Acute Toxicity:
Exposure to high concentrations may lead to acute toxicity characterized by symptoms such as respiratory distress or skin irritation.

Chronic Effects:
Long-term exposure could result in systemic effects including hepatotoxicity or nephrotoxicity due to bioaccumulation and metabolic transformation .

Case Studies

Several studies have explored the biological implications of halogenated compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various halogenated benzene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with higher halogen content exhibited enhanced antimicrobial activity, suggesting a similar potential for this compound .

Case Study 2: Cytotoxicity Screening
In vitro cytotoxicity assays conducted on a panel of cancer cell lines revealed that halogenated aromatic compounds could induce apoptosis at specific concentrations. This suggests that this compound may also possess similar properties warranting further exploration.

Properties

IUPAC Name

1,5-dichloro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJEXGGZOEAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384200
Record name 1,5-dichloro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-97-1
Record name 1,5-Dichloro-2-iodo-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dichloro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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